Pentachlorophenyl dichloroacetate
Overview
Description
Pentachlorophenyl dichloroacetate is a useful research compound. Its molecular formula is C8HCl7O2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Conversion in Biodegradation : The enzyme PcpA from Sphingomonas chlorophenolica effectively converts 2,6-DiCH to 2-chloromaleylacetate, an intermediate in the biodegradation of polychlorinated phenols (Xun, Bohuslávek, & Cai, 1999).
Fungicidal Activity : Pentachlorophenol (PCP) and its metabolites, such as 3,5-dichlorophenol, demonstrate limited fungicidal activity against certain fungi (Ruckdeschel & Renner, 1986).
Antimicrobial Agent Composition : PCP is a registered antimicrobial agent, predominantly composed of active ingredients with minimal inert components and negligible amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (Johnson, Gehring, Kociba, & Schwertz, 1973).
Arylation of Metal Complexes : Bis(pentachlorophenyl)thallium(III) chloride is used to arylate transition metal complexes, aiding in understanding their properties and chemistry (Royo & Serrano, 1978).
Cancer Risk Association : Exposure to PCP is linked with hematopoietic cancers, with limited likelihood of contaminant confounding (Cooper & Jones, 2008).
Detection in Organic Tissues and Waters : A method for determining PCP in organic tissues and natural waters has been developed, highlighting its accumulation in aquatic organisms (Rudling, 1970).
Metabolism in Rats : The metabolic rate of N-acetyl-S-(pentachlorophenyl) cysteine in rats is minimal, leading to the formation of pentachlorothioanisole, a major metabolite of lipophilic fungicides (Renner, 1983).
Industrial and Agricultural Applications : PCP has a wide range of applications in industry and agriculture, being more varied than other pesticides at the time of the study (Bevenue & Beckman, 1967).
Microwave-Induced Degradation : Microwave treatment using zero-valence iron and microwave energy effectively degrades PCP, offering cost-effective and environmentally friendly solutions (Jou, 2008).
Environmental and Health Risks : Chlorinated phenols used in pesticides are ubiquitous in the environment, posing health and environmental risks, particularly through degradation in aquatic organisms and burning of wastes (Ahlborg & Thunberg, 1980).
Mechanism of Action
Target of Action
Pentachlorophenyl dichloroacetate, like its analog dichloroacetate (DCA), primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is responsible for inactivating the enzyme pyruvate dehydrogenase (PDH), which plays a key role in linking cytosolic glycolysis to mitochondrial metabolism . By inhibiting PDK, pentachlorophenol dichloroacetate can activate PDH, leading to potential metabolic benefits .
Mode of Action
This compound interacts with its targets by inhibiting PDK activity, thereby maintaining PDH in its unphosphorylated, catalytically active form . This shifts the cell’s metabolism from anaerobic glycolysis (the Warburg effect) to mitochondrial oxidative phosphorylation . The compound also appears to interact with the MIF gene, leading to a decrease in MIF gene expression .
Biochemical Pathways
The primary biochemical pathway affected by pentachlorophenol dichloroacetate is the glycolytic pathway . By inhibiting PDK and activating PDH, the compound increases the rate of glucose oxidation, thereby reducing the rate of glycolysis . This shift in metabolism affects downstream pathways such as the citric acid cycle . The compound also appears to affect the Warburg effect and citric acid cycle .
Result of Action
The molecular and cellular effects of pentachlorophenol dichloroacetate’s action are primarily related to its impact on cellular metabolism. By shifting the cell’s metabolism from glycolysis to oxidative phosphorylation, the compound can potentially alter the energy balance within the cell . This can have various downstream effects, including potential anti-cancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of pentachlorophenol dichloroacetate. For instance, the compound’s effectiveness may be influenced by the presence of other chemicals in the environment . Additionally, the compound’s stability may be affected by factors such as temperature and pH
Biochemical Analysis
Cellular Effects
Related compounds such as Dichloroacetate have been shown to affect cellular processes . Dichloroacetate is known to divert metabolism from anaerobic glycolysis to mitochondrial oxidative phosphorylation . It is plausible that Pentachlorophenyl dichloroacetate may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Dichloroacetate, a related compound, is known to inhibit pyruvate dehydrogenase kinases (PDKs), which play a pivotal role in metabolic flexibility . This inhibition diverts metabolism from aerobic glycolysis back to oxidative phosphorylation . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Dichloroacetate has been shown to alleviate cancer-related fatigue in mice without interfering with cancer treatments
Dosage Effects in Animal Models
Pentachlorophenol, a related compound, has been shown to have toxic effects at high doses . The oral LD50 of Pentachlorophenol in rats is 150–210 mg/kg body weight
Metabolic Pathways
Dichloroacetate, a related compound, is known to affect metabolic pathways including the Warburg effect and citric acid cycle
Subcellular Localization
Pyruvate dehydrogenase kinases (PDKs), which are inhibited by Dichloroacetate, a related compound, have been shown to be mainly localized in mitochondria compartments
Properties
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2,2-dichloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl7O2/c9-1-2(10)4(12)6(5(13)3(1)11)17-8(16)7(14)15/h7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDLTRKFSGKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339729 | |
Record name | Pentachlorophenyl dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19745-69-8 | |
Record name | Pentachlorophenyl dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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